4-Propoxybenzoic acid

Catalog No.
S1893007
CAS No.
5438-19-7
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Propoxybenzoic acid

CAS Number

5438-19-7

Product Name

4-Propoxybenzoic acid

IUPAC Name

4-propoxybenzoic acid

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)

InChI Key

GDFUWFOCYZZGQU-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)O

The exact mass of the compound 4-Propoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16632. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Propoxybenzoic acid (CAS 5438-19-7) is a member of the 4-alkoxybenzoic acid homologous series, a class of compounds widely used as foundational precursors for thermotropic liquid crystals and high-performance polymers. [1] Within this class, the length of the n-alkoxy chain (methoxy, ethoxy, propoxy, etc.) is a critical design parameter that directly dictates the final material's thermal properties, including melting points and liquid crystalline phase transition temperatures. Therefore, the selection of a specific chain-length analog like 4-propoxybenzoic acid is a deliberate choice to achieve a precise thermal performance window.

Substituting 4-propoxybenzoic acid with other common 4-alkoxybenzoic acids, such as the ethoxy or butoxy analogs, is unreliable for most applications due to significant, predictable shifts in material properties. A change of a single methylene (-CH2-) unit in the alkoxy chain directly alters the molecule's aspect ratio and intermolecular forces, leading to different liquid crystal phase types and operating temperature ranges. [1] Furthermore, each analog possesses a distinct enthalpy of sublimation, meaning process parameters for purification or vapor deposition are not transferable. [2] This makes seemingly minor substitutions a high-risk decision for established manufacturing workflows and products with precise thermal specifications.

Precise Nematic Phase Window: Enabling High-Temperature Liquid Crystal Applications

The primary value of 4-propoxybenzoic acid is its specific liquid crystal behavior. Unlike the shorter-chain methoxy and ethoxy analogs which are non-mesogenic, 4-propoxybenzoic acid exhibits a well-defined nematic phase between 148 °C and 154 °C. [1] Longer-chain analogs like 4-butoxybenzoic acid and 4-pentyloxybenzoic acid also form nematic phases, but at different temperatures and over wider ranges, making them unsuitable for applications tuned to the specific, narrow window of the propoxy version. [REFS-1, REFS-2]

Evidence DimensionLiquid Crystal Phase Behavior (on heating)
Target Compound DataNematic Phase: 148–154 °C (6 °C range)
Comparator Or Baseline4-Ethoxybenzoic acid: Non-mesogenic | 4-Butoxybenzoic acid: Nematic Phase, 147–161 °C (14 °C range)
Quantified DifferenceEstablishes a nematic phase where ethoxy analog has none; offers a 57% narrower nematic range at a lower transition temperature compared to the butoxy analog.
ConditionsCharacterization by Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

This specific temperature range is critical for formulators developing liquid crystal mixtures that must operate reliably within a high-temperature, narrow performance window.

Distinct Sublimation Energetics: A Key Parameter for Vapor-Phase Processability

In processes requiring sublimation, such as high-purity separations or physical vapor deposition, the enthalpy of sublimation is a critical parameter. 4-Propoxybenzoic acid has a standard molar enthalpy of sublimation (ΔH_sub) of 133.5 kJ·mol⁻¹, which is quantitatively distinct from its closest analogs. [1] The lower-chain ethoxy analog requires significantly more energy to sublime (139.7 kJ·mol⁻¹), while the higher-chain butoxy analog requires less (128.5 kJ·mol⁻¹). This makes 4-propoxybenzoic acid non-interchangeable in any process calibrated for the specific vapor pressure behavior of its homologs.

Evidence DimensionStandard Molar Enthalpy of Sublimation (kJ·mol⁻¹ at 298.15 K)
Target Compound Data133.5 ± 1.1 kJ·mol⁻¹
Comparator Or Baseline4-Ethoxybenzoic acid: 139.7 ± 1.1 kJ·mol⁻¹ | 4-Butoxybenzoic acid: 128.5 ± 1.2 kJ·mol⁻¹
Quantified DifferenceRequires 4.6% less energy to sublime than the ethoxy analog and 3.9% more energy than the butoxy analog.
ConditionsDerived from vapor pressure measurements using the Knudsen mass-loss effusion technique.

For any scaled manufacturing or research involving vapor-phase transfer, this difference dictates equipment settings and process efficiency, making it a key procurement variable.

Lower Melting Point Than Short-Chain Analogs: Advantage in Melt Processing

4-Propoxybenzoic acid exhibits a melting point of approximately 146-148 °C. This is substantially lower than that of its shorter-chain, commercially common analogs, 4-ethoxybenzoic acid (197-199 °C) and 4-methoxybenzoic acid (183-186 °C). This lower melting point can be a significant process advantage, reducing the energy required for melt-phase reactions (e.g., polyester synthesis) or formulation, and potentially enabling processes that are incompatible with the higher temperatures required for the ethoxy or methoxy versions.

Evidence DimensionMelting Point (°C)
Target Compound Data146–148 °C
Comparator Or Baseline4-Ethoxybenzoic acid: 197–199 °C | 4-Methoxybenzoic acid: 183–186 °C
Quantified DifferenceMelts at a temperature ~50 °C lower than 4-ethoxybenzoic acid and ~37 °C lower than 4-methoxybenzoic acid.
ConditionsStandard literature values for crystalline solid to liquid/nematic phase transition.

This provides a direct, quantifiable process advantage by lowering energy costs and thermal stress on other components during melt-phase synthesis or formulation.

Component for High-Temperature Nematic Liquid Crystal Mixtures

For formulating liquid crystal displays or sensors that must function reliably in a high-temperature environment (e.g., above 148 °C) but below 154 °C. Its defined nematic window makes it a suitable component for tuning the clearing point of a mixture where analogs like 4-butoxybenzoic acid would extend the nematic range to an undesirably high temperature. [1]

Precursor for Specialty Copolyesters with Defined Thermal Properties

In the synthesis of aromatic copolyesters where a lower melt polymerization temperature is required compared to using 4-ethoxybenzoic or 4-methoxybenzoic acid as a comonomer. Its lower melting point allows for reduced energy consumption and less thermal degradation of other sensitive monomers in the reaction.

Source Material for Controlled Vapor Deposition Processes

For use in thin-film research or manufacturing via physical vapor deposition (PVD) where process parameters are specifically calibrated for its unique sublimation enthalpy (133.5 kJ·mol⁻¹). It serves as the correct choice when a process has been optimized for its specific vapor pressure curve, where substitutes like 4-ethoxybenzoic or 4-butoxybenzoic acid would require complete process re-calibration. [2]

XLogP3

3.1

LogP

3.09 (LogP)

Melting Point

145.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5438-19-7

Wikipedia

4-Propoxybenzoic acid

Dates

Last modified: 08-16-2023

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